2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one
CAS No.: 142580-98-1
Cat. No.: VC16834687
Molecular Formula: C12H10BrN5O
Molecular Weight: 320.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142580-98-1 |
|---|---|
| Molecular Formula | C12H10BrN5O |
| Molecular Weight | 320.14 g/mol |
| IUPAC Name | 2-[3-(bromomethyl)anilino]-1,7-dihydropurin-6-one |
| Standard InChI | InChI=1S/C12H10BrN5O/c13-5-7-2-1-3-8(4-7)16-12-17-10-9(11(19)18-12)14-6-15-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19) |
| Standard InChI Key | CWEQKRIIECOKPT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)CBr |
Introduction
2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one is a complex organic compound belonging to the purine class of heterocyclic compounds. It features a purine core with a bromomethyl group attached to an aniline moiety, contributing to its unique chemical properties and potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of therapeutic agents such as kinase inhibitors.
Synthesis Methods
The synthesis of 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one typically involves several key steps. These may include the use of phase transfer catalysts to enhance reaction efficiency and yield. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired product with minimal side reactions.
Biological Activities and Applications
This compound is primarily investigated for its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Studies have shown that similar compounds exhibit low nanomolar potency against certain kinases, indicating that 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one could have comparable efficacy.
Comparison with Other Purine Derivatives
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one | Purine Derivative | Potential antiviral/anticancer | Bromomethyl group allows for modification |
| Adenine | Natural Purine | Essential for DNA/RNA | Base pairing properties |
| Guanine | Natural Purine | Essential for DNA/RNA | Contains an amino group |
| Caffeine | Methylated Purine | Stimulant effects | Methyl groups enhance solubility |
This comparison highlights the unique aspects of 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one, particularly its potential for further chemical modifications and applications in drug development.
Research Findings and Future Directions
Research on purine derivatives has shown promising results in the development of antitumor agents. For instance, studies on purine conjugates with benzoxazine fragments have demonstrated high cytotoxic activity against various cancer cell lines, suggesting that similar purine derivatives could be explored for their anticancer properties . Further research is warranted to fully elucidate the potential applications of 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one in therapeutics.
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